molecular formula C26H18N2O5 B12037185 Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 618069-73-1

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12037185
CAS No.: 618069-73-1
M. Wt: 438.4 g/mol
InChI Key: SRNYQEQVPHKTEG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a heterocyclic compound featuring a benzo[f]pyrrolo[1,2-a]quinoline core substituted with a 3-nitrobenzoyl group at position 3 and an ethyl carboxylate at position 1. Its molecular formula is C₂₆H₁₈N₂O₅, with a molecular weight of 438.44 g/mol. The compound is synthesized via 1,3-dipolar cycloaddition reactions involving benzo[f]quinolinium-1-methylides and electron-deficient alkynes, as described in recent methodologies . Key spectral data (IR, NMR) confirm the presence of the nitrobenzoyl (C=O stretch at ~1604–1641 cm⁻¹) and ethyl carboxylate (C=O stretch at ~1692–1708 cm⁻¹) groups . Elemental analysis further validates its composition (calculated: C 66.12%, H 3.84%, N 2.96%; observed: C 66.13%, H 3.87%, N 3.00%) .

Properties

CAS No.

618069-73-1

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 3-(3-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-5-8-18(14-17)28(31)32)27-22-12-10-16-6-3-4-9-19(16)20(22)11-13-23(21)27/h3-15H,2H2,1H3

InChI Key

SRNYQEQVPHKTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Multicomponent 1,3-Dipolar Cycloaddition Reactions

The foundational approach for synthesizing benzo[f]pyrrolo[1,2-a]quinolines involves a one-pot, three-component reaction between benzo[f]quinoline , 2-bromoacetophenone derivatives , and electron-deficient alkynes in epoxy solvents. For the target compound, 3-nitrobenzoyl substitution necessitates using 2-bromo-3-nitroacetophenone as the ketone component. The reaction proceeds via:

  • Formation of a quinolinium salt : Benzo[f]quinoline reacts with 2-bromo-3-nitroacetophenone in 1,2-epoxybutane, generating a quaternary ammonium intermediate.

  • Deprotonation to form N-ylides : The epoxy solvent acts as a base, deprotonating the quaternary salt to produce a 1,3-dipole (N-ylide).

  • Cycloaddition with alkynes : The N-ylide undergoes 1,3-dipolar cycloaddition with ethyl propiolate, introducing the ester group at position 1 and the nitrobenzoyl moiety at position 3.

Representative Reaction Conditions :

ComponentQuantityRole
Benzo[f]quinoline1.5 mmolHeterocyclic base
2-Bromo-3-nitroacetophenone1.5 mmolElectrophilic ketone
Ethyl propiolate1.75 mmolDipolarophile
1,2-Epoxybutane18 mLSolvent/base
Temperature120°CMicrowave irradiation
Time30–120 minReaction duration

Yields for analogous compounds range from 38–67% , with lower yields attributed to steric and electronic effects of the nitro group.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from involves:

  • Mixing benzo[f]quinoline, 2-bromo-3-nitroacetophenone, and ethyl propiolate in 1,2-epoxybutane.

  • Irradiating the mixture at 120°C for 120 minutes under sealed conditions.

  • Cooling, partial solvent evaporation, and crystallization from CHCl₃/MeOH.

Advantages Over Conventional Heating :

  • Reduced reaction time : 2 hours vs. 12 days for thermal methods.

  • Improved regioselectivity : Controlled heating minimizes side reactions.

  • Higher purity : Crystalline products require minimal chromatography.

Mechanistic Insights and Intermediate Characterization

The reaction pathway (Scheme 1) involves:

  • Quaternization : Benzo[f]quinoline reacts with 2-bromo-3-nitroacetophenone to form a spirocyclic intermediate.

  • Ylide formation : Epoxide opening generates a reactive N-ylide (Figure 1 ).

  • Cycloaddition : The ylide reacts with ethyl propiolate, forming a non-aromatic cycloadduct that undergoes dehydrogenation to yield the aromatic product.

Critical Factors Influencing Yield :

  • Solvent choice : 1,2-Epoxybutane outperforms 1,2-epoxypropane due to better stability at high temperatures.

  • Stoichiometry : Excess alkyne (1.75 eq) drives the reaction to completion.

  • Nitro group positioning : Meta-substitution on the benzoyl group introduces steric hindrance, necessitating longer reaction times.

Analytical Validation and Spectral Data

Structural Confirmation

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is characterized by:

  • ¹H NMR : Signals at δ 1.39 ppm (triplet, CH₃ of ethyl), 4.38 ppm (quartet, OCH₂), and 7.22–8.12 ppm (aromatic protons).

  • ¹³C NMR : Peaks at 165.1 ppm (ester carbonyl) and 169.6 ppm (ketone carbonyl).

  • IR : Bands at 1739 cm⁻¹ (C=O ester) and 1524 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

HPLC analysis confirms >99% purity using a C18 column (MeCN/H₂O = 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)Key Advantage
Conventional thermal42–5412 days95No specialized equipment
Microwave-assisted58–672 hours99Rapid, high throughput

Challenges and Optimization Strategies

  • Nitro Group Reactivity : The electron-withdrawing nitro group reduces dipolarophile reactivity, requiring higher temperatures or catalysts like AuBr₃-AgSbF₆.

  • Byproduct Formation : Competing pathways generate dehydrogenated intermediates, minimized by optimizing epoxy solvent volume.

  • Crystallization Issues : Adding methanol post-reaction enhances crystal yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide and acetone are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). It can also be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Nucleophilic Substitution : The nitrobenzoyl group in the compound is susceptible to nucleophilic substitution reactions, which can be initiated by reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Pharmaceutical Applications

  • Antimycobacterial Activity : Derivatives of pyrrolo[1,2-a]quinolines have shown promise as anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
  • Anticancer Potential : The structural complexity of benzo[f]pyrrolo[1,2-a]quinolines suggests potential anticancer properties. Research into their biological activity could reveal new therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of similar pyrrolo[1,2-a]quinoline derivatives has been achieved through multicomponent reactions, resulting in high yields and purity confirmed by HPLC .
  • Spectroscopic Analysis : Detailed spectroscopic studies, including FT-IR and NMR, have been conducted to characterize the structure and properties of these compounds .

Mechanism of Action

The mechanism of action of ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate and analogous derivatives:

Compound Name Molecular Formula Substituent Position/Group Key Properties/Applications Reference
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate C₂₆H₁₈N₂O₅ 4-nitrobenzoyl - Para-nitro group enhances electron-withdrawing effects, potentially increasing reactivity in electrophilic substitutions.
- Similar molecular weight (438.44 g/mol).
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate C₂₄H₂₁NO₄ 4-methoxybenzoyl, 7-methyl - Methoxy group improves solubility due to electron-donating nature.
- Methyl at position 7 may sterically hinder interactions.
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate C₂₃H₁₈BrNO₃ 4-bromobenzoyl, 7-methyl - Bromine adds steric bulk and alters lipophilicity.
- Potential applications in halogen-bonding interactions.
1,2-Dicarbomethoxy-3-(4-methoxybenzoyl)-benzo[f]pyrrolo[1,2-a]quinoline (22) C₂₇H₂₀N₂O₆ 4-methoxybenzoyl, dual ester - Dual carbomethoxy groups increase metabolic stability.
- Methoxy substituent enhances bioavailability.
Ethyl 1-(3,5-bis(trifluoromethyl)benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate C₂₅H₁₈F₆N₂O₃ 3,5-bis(trifluoromethyl) - Trifluoromethyl groups enhance electron-withdrawing effects and fluorophilic interactions.
- Demonstrated antimycobacterial activity.

Structural and Electronic Differences

  • Nitro Position: The meta-nitro group in the target compound (3-nitrobenzoyl) versus the para-nitro isomer (4-nitrobenzoyl) alters electronic distribution.
  • Substituent Type : Methoxy (electron-donating) and bromo (electron-withdrawing) groups on the benzoyl ring modulate solubility and interaction profiles. For example, methoxy derivatives (e.g., compound in ) show improved aqueous solubility compared to nitro-substituted analogs .
  • Ester Variations : Ethyl vs. methyl carboxylates influence metabolic stability. Ethyl esters generally exhibit longer half-lives due to slower hydrolysis compared to methyl esters .

Biological Activity

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a compound belonging to the pyrroloquinoline class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and esterification processes. A notable method includes the use of benzo[f]quinolinium derivatives in 1,3-dipolar cycloaddition reactions to form the pyrroloquinoline framework. Characterization of the synthesized compound is usually performed using techniques like NMR and IR spectroscopy to confirm structural integrity and purity .

Antimycobacterial Properties

Recent studies have shown that compounds related to this compound exhibit significant antitubercular activity. For instance, derivatives of pyrrolo[1,2-a]quinolines demonstrated IC50 values ranging from 8 to 128 µg/mL against Mycobacterium tuberculosis (H37Rv strain). Such activity suggests a promising avenue for developing new anti-tuberculosis agents .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in melanoma cells (A2058), leading to a significant reduction in cell viability. The mechanism involves disrupting mitochondrial membrane potential and promoting cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies have suggested that it binds effectively to specific proteins associated with cancer cell growth and survival, enhancing its potential as an anticancer agent .

Case Studies

StudyCompound TestedTargetIC50 (µg/mL)Findings
1Pyrrolo[1,2-a]quinoline derivativesMycobacterium tuberculosis (H37Rv)8 - 128Significant antitubercular activity
2This compoundA2058 melanoma cells< 250Induces apoptosis; cell cycle arrest at G2/M phase
3Dimethyl derivativesVarious cancer linesVariesEffective against multidrug-resistant strains

Q & A

Q. What are the common synthetic routes for benzo[f]pyrrolo[1,2-a]quinoline derivatives, and how is the target compound structurally characterized?

Answer: The compound is synthesized via 1,3-dipolar cycloaddition reactions of benzo[f]quinolinium-1-methylides (generated in situ from quaternary salts) with electron-deficient alkynes . Key steps include:

  • Formation of quaternary salts from 3-ethoxycarbonyl-1-hydroxy-8-methoxybenzo[f]quinoline precursors.
  • Cycloaddition with alkynes (e.g., dimethyl acetylenedicarboxylate) under mild conditions.

Structural characterization employs:

  • 1H/13C NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Elemental analysis : For example, compound 20 (C23H16N2O5) shows calculated/observed C: 66.12%/66.13%, H: 3.84%/3.87%, N: 2.96%/3.00% .

Q. What spectroscopic methods are critical for confirming the nitrobenzoyl substitution pattern in this compound?

Answer:

  • FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ester carbonyl, while a nitro group (NO₂) exhibits asymmetric/symmetric stretches at 1520 cm⁻¹ and 1345 cm⁻¹ .
  • 1H NMR : The 3-nitrobenzoyl group shows coupling patterns (e.g., para-substituted aromatic protons at δ 8.2–8.5 ppm) distinct from other isomers (e.g., 4-nitro derivatives) .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound in 1,3-dipolar cycloaddition reactions?

Answer: Key optimization parameters include:

  • Catalyst selection : BF3·Et2O enhances electrophilicity in precursor activation (yields up to 75% reported) .
  • Solvent polarity : Ethyl lactate or water mixtures improve cycloaddition efficiency by stabilizing dipolar intermediates .
  • Temperature control : Room-temperature reactions minimize side-product formation in multi-step syntheses .

Q. How do discrepancies in NMR data for structurally similar derivatives inform synthetic troubleshooting?

Answer: Example contradiction:

  • Compound 20 (3-nitrobenzoyl) vs. 21 (4-nitrobenzoyl) show distinct 1H NMR splitting patterns due to substituent position (e.g., para-substituted protons in 21 vs. meta in 20 ) .
  • Resolution: Use 2D NMR (e.g., COSY, HSQC) to assign coupling constants and verify regiochemistry.

Q. What methodologies are used to evaluate the biological activity of this compound, and what mechanisms are hypothesized?

Answer:

  • Cytotoxicity assays : MTT or resazurin-based tests against cancer cell lines (IC50 values) .
  • Antimicrobial screening : Disk diffusion assays with Gram-positive/negative bacteria .
  • Mechanistic hypotheses : The nitro group may act as a redox-active moiety, inducing oxidative stress in target cells .

Q. How do alternative synthetic strategies (e.g., organocatalyzed "one-pot" reactions) compare to traditional cycloaddition methods?

Answer:

  • Organocatalysis : Amine/NHC catalysts enable tandem Michael addition-cyclization-aromatization sequences in one pot (e.g., 75% yield for ethyl 2-(benzo[f]quinolin-3-yl)acetate) .
  • Advantages : Reduced metal contamination, modular substrate scope.
  • Limitations : Longer reaction times (24–48 h) vs. cycloaddition (1–5 h) [[12] vs. [9]].

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